Butylguanidine sulfate

Description

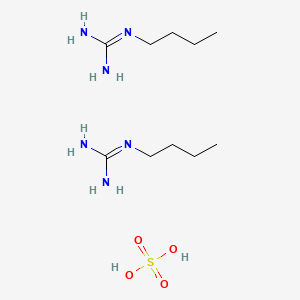

Butylguanidine sulfate is an organic compound comprising a butyl-substituted guanidine moiety paired with a sulfate counterion. Guanidine derivatives are characterized by their strong basicity due to the resonance-stabilized guanidinium ion, which influences their solubility, stability, and reactivity. This compound finds applications in pharmaceuticals, agrochemicals, and industrial processes, where its sulfate group enhances aqueous solubility compared to other salts. This compound is structurally defined by a linear butyl chain attached to the guanidine core, with the sulfate ion balancing the charge .

Properties

CAS No. |

3867-74-1 |

|---|---|

Molecular Formula |

C10H28N6O4S |

Molecular Weight |

328.44 g/mol |

IUPAC Name |

2-butylguanidine;sulfuric acid |

InChI |

InChI=1S/2C5H13N3.H2O4S/c2*1-2-3-4-8-5(6)7;1-5(2,3)4/h2*2-4H2,1H3,(H4,6,7,8);(H2,1,2,3,4) |

InChI Key |

ADDDBBDDYLHOFN-UHFFFAOYSA-N |

SMILES |

CCCCN=C(N)N.CCCCN=C(N)N.OS(=O)(=O)O |

Canonical SMILES |

CCCCN=C(N)N.CCCCN=C(N)N.OS(=O)(=O)O |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparison of this compound with Guanidine Derivatives

Comparison with Other Sulfate-Containing Compounds

Ceftolozane Sulfate

Ceftolozane sulfate (C₂₃H₃₀N₁₂O₈S₂) is a β-lactam antibiotic where sulfate improves solubility for intravenous administration. Unlike this compound, its bioactivity stems from the β-lactam ring targeting bacterial cell walls. This highlights how sulfate’s role varies: in this compound, it modulates physicochemical properties, whereas in Ceftolozane, it supports drug delivery without contributing to antimicrobial activity .

Acharan Sulfate

Acharan sulfate () is a glycosaminoglycan with repeating disaccharide units sulfated at specific positions. Its high molecular weight and polysaccharide structure enable interactions with growth factors in wound healing, contrasting sharply with this compound’s small-molecule profile. This underscores how sulfate’s biological impact depends on molecular context: ionic stabilization vs. macromolecular signaling .

Table 2: Sulfate Functionality Across Compounds

Analytical Considerations

Advanced analytical methods, such as comprehensive two-dimensional gas chromatography (GC×GC) paired with high-resolution mass spectrometry (HRMS), are critical for characterizing complex guanidine derivatives and sulfates. These techniques resolve structural isomers and quantify trace impurities, ensuring purity in pharmaceutical-grade this compound. For example, sodium bituminosulfonate analysis () demonstrates the utility of HRMS in elucidating sulfur-containing compounds, a methodology applicable to this compound quality control .

Q & A

Q. Table 1: Key Characterization Parameters

| Technique | Parameters | Target Outcome |

|---|---|---|

| NMR | δ 1.2–1.5 ppm (butyl chain), δ 7.8–8.2 ppm (guanidine) | Structural confirmation |

| HPLC | C18 column, 0.1% TFA in H₂O/MeOH gradient | Purity ≥98% |

Basic: How should researchers conduct a systematic literature review on this compound’s physicochemical properties?

Answer:

- Database Selection : Use SciFinder for chemical property data and Web of Science for interdisciplinary context .

- Search Strategy : Combine terms like “this compound solubility” AND “thermal stability” with Boolean operators. Filter results to review articles (1990–2025) .

- Critical Evaluation : Prioritize studies with full experimental details (e.g., solvent systems, temperature controls) and avoid non-peer-reviewed sources .

Advanced: How can conflicting reports on this compound’s biological activity be resolved methodologically?

Answer:

Discrepancies often arise from variability in:

- Experimental Conditions : Compare cell lines, incubation times, and dosage ranges across studies .

- Controls : Validate assays with positive/negative controls (e.g., known enzyme inhibitors) to rule out false positives .

- Statistical Analysis : Apply ANOVA or mixed-effects models to account for batch-to-batch variability .

Recommendation : Replicate key studies under standardized conditions and publish raw datasets for meta-analysis .

Advanced: What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

Answer:

- Model Fitting : Use nonlinear regression (e.g., log-logistic model) to estimate EC₅₀ values .

- Uncertainty Quantification : Apply bootstrap resampling to calculate 95% confidence intervals for toxicity thresholds .

- Data Reporting : Include raw dose-response curves and goodness-of-fit metrics (R², RMSE) in supplementary materials .

Basic: How can researchers ensure reproducibility when replicating prior studies on this compound’s catalytic applications?

Answer:

- Protocol Adherence : Strictly follow reported reaction conditions (e.g., molar ratios, catalyst loading) .

- Material Sourcing : Use suppliers specified in original studies to minimize batch variability .

- Data Transparency : Publish detailed failure analyses if replication fails, highlighting potential overlooked variables (e.g., trace moisture) .

Advanced: What methodologies address solubility limitations of this compound in aqueous systems?

Answer:

- Co-Solvent Systems : Test mixtures like DMSO/H₂O (10–20% v/v) to enhance solubility without altering reactivity .

- Surfactant Use : Evaluate nonionic surfactants (e.g., Tween-80) for colloidal dispersion .

- Analytical Validation : Confirm solubility via dynamic light scattering (DLS) and UV-Vis spectroscopy .

Advanced: How should mechanistic studies of this compound’s enzyme inhibition be designed?

Answer:

- Kinetic Assays : Perform time-dependent inhibition assays with varying substrate concentrations to distinguish competitive vs. noncompetitive mechanisms .

- Structural Analysis : Pair kinetic data with molecular docking simulations (e.g., AutoDock Vina) to identify binding sites .

- Controls : Include known inhibitors (e.g., phenylmethylsulfonyl fluoride) to validate assay sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.